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molecular formula C15H11F3N2O3S B8722568 5-(4-Trifluoromethylphenylaminosulfonyl)-2-oxindole

5-(4-Trifluoromethylphenylaminosulfonyl)-2-oxindole

Cat. No. B8722568
M. Wt: 356.3 g/mol
InChI Key: AEJCJSGFTXNMLX-UHFFFAOYSA-N
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Patent
US07119090B2

Procedure details

3′-Methoxy-3-nitrobiphenyl-4-acetic acid (5:2 g) was dissolved in methanol and hydrogenated over 0.8 g 10% palladium on carbon for 3 hours at room temperature. The catalyst was removed by filtration, washed with methanol and the filtrates combined and concentrated to give a brown solid. The solid was chromatographed on silica gel in ethyl acetate:hexane:acetic acid 33:66:1 to give 3.0 g (75% yield based on 4-fluoro-3′-methoxy-3-nitrobiphenyl) of 6-(3-methoxypheny)-2-oxindole as a pink solid.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C1C=CC(NS([C:13]2[CH:14]=[C:15]3[C:19](=[CH:20][CH:21]=2)[NH:18][C:17](=[O:22])[CH2:16]3)(=O)=O)=CC=1.[CH3:25][OH:26]>[Pd]>[CH3:25][O:26][C:13]1[CH:21]=[C:20]([C:21]2[CH:20]=[C:19]3[C:15]([CH2:16][C:17](=[O:22])[NH:18]3)=[CH:14][CH:13]=2)[CH:19]=[CH:15][CH:14]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)NS(=O)(=O)C=1C=C2CC(NC2=CC1)=O)(F)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0.8 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
washed with methanol
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a brown solid
CUSTOM
Type
CUSTOM
Details
The solid was chromatographed on silica gel in ethyl acetate:hexane:acetic acid 33:66:1

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=CC1)C1=CC=C2CC(NC2=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3 g
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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